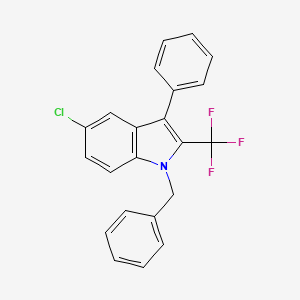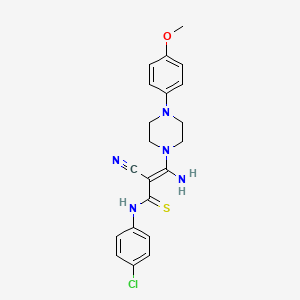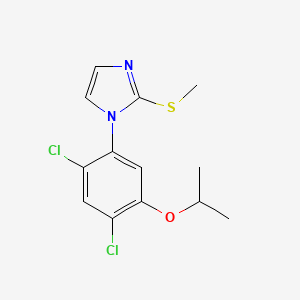![molecular formula C19H15ClO2 B3036162 2-(2-chlorophenyl)-5-[(E)-2-methoxy-2-phenylethenyl]furan CAS No. 339009-48-2](/img/structure/B3036162.png)
2-(2-chlorophenyl)-5-[(E)-2-methoxy-2-phenylethenyl]furan
Descripción general
Descripción
2-(2-Chlorophenyl)-5-[(E)-2-methoxy-2-phenylethenyl]furan, or 2CPF for short, is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a small molecule that is both stable and soluble in a variety of solvents, making it an ideal candidate for a wide range of experiments.
Aplicaciones Científicas De Investigación
2CPF has been studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and biochemistry. It has been used to study the structure-activity relationships of small molecules, and has been used to investigate the mechanisms of action of various drugs. Additionally, 2CPF has been used as a model compound in studies of drug metabolism and toxicity.
Mecanismo De Acción
2CPF is believed to act on a variety of cellular targets, including the cytochrome P450 enzyme system and the G-protein coupled receptor system. It has been shown to interact with the cytochrome P450 enzyme system, resulting in the inhibition of certain enzymes involved in the metabolism of drugs. It has also been shown to interact with G-protein coupled receptors, resulting in the activation of various signaling pathways.
Biochemical and Physiological Effects
2CPF has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, resulting in the inhibition of drug metabolism. Additionally, it has been shown to activate various G-protein coupled receptors, resulting in the activation of various signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2CPF in laboratory experiments has a variety of advantages and limitations. One of the main advantages of 2CPF is its stability and solubility in a variety of solvents, making it an ideal candidate for a wide range of experiments. Additionally, 2CPF is relatively inexpensive and easy to obtain, making it a cost-effective option for laboratory experiments. However, 2CPF is not suitable for use in experiments involving high temperatures or high pressures, as it can decompose under these conditions.
Direcciones Futuras
The potential future directions for research involving 2CPF are numerous. One potential direction is to further investigate the structure-activity relationships of 2CPF and other small molecules. Additionally, further research could be done to investigate the mechanisms of action of 2CPF and its effects on various cellular targets. Finally, further research could be done to investigate the potential applications of 2CPF in drug design and development.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-5-[(E)-2-methoxy-2-phenylethenyl]furan | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO2/c1-21-19(14-7-3-2-4-8-14)13-15-11-12-18(22-15)16-9-5-6-10-17(16)20/h2-13H,1H3/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCXKSUTQQWOHZ-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=CC1=CC=C(O1)C2=CC=CC=C2Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C(=C/C1=CC=C(O1)C2=CC=CC=C2Cl)/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B3036083.png)
![7-chloro-2-{[(4-chlorophenyl)sulfonyl]methyl}-3-(2-isopropylphenyl)-4(3H)-quinazolinone](/img/structure/B3036084.png)
![2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3036087.png)
![7-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B3036088.png)

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1-propyl-1H-imidazole](/img/structure/B3036092.png)


![4-(2,4-dichlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3036095.png)
![2-[5-(2,4-Dichlorobenzoyl)thiophen-3-yl]acetonitrile](/img/structure/B3036097.png)
![10-[(2E)-2-[(2,4-Dichlorophenyl)methoxyimino]ethyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B3036098.png)
![5-({[(4-Chlorobenzoyl)oxy]imino}methyl)-2-(4-methylphenoxy)pyridine](/img/structure/B3036099.png)

![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide](/img/structure/B3036101.png)